4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[(1-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-2-3-8-18-10-12(9-14(18)19)15(20)17-13-6-4-11(5-7-13)16(21)22/h4-7,12H,2-3,8-10H2,1H3,(H,17,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRMSKUHPMVTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O4, with a molecular weight of 304.34 g/mol. The compound features a benzoic acid moiety linked to a pyrrolidine-derived carbonyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O4 |
| Molecular Weight | 304.34 g/mol |
| Purity | Typically >95% |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors within biological systems. The pyrrolidine ring and the benzoate structure may facilitate binding to targets involved in various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to protein degradation pathways, similar to other benzoic acid derivatives that have shown activity against cathepsins B and L .
- Receptor Modulation : It could act as a modulator of receptor activity, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.
Biological Activities
Research has indicated several areas where this compound might exhibit biological activity:
- Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial and fungal growth.
- Antiproliferative Effects : Studies suggest that derivatives of benzoic acid can suppress cancer cell growth by inducing apoptosis or inhibiting cell cycle progression.
- Enzyme Activation : Some benzoic acid derivatives have been reported to activate proteasomal and autophagic pathways, which are crucial for cellular homeostasis .
Study on Benzoic Acid Derivatives
A study evaluating various benzoic acid derivatives revealed that certain compounds promoted the activity of protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Although specific data on this compound was not isolated, the findings suggest that compounds with similar structures could enhance these pathways, indicating potential as anti-aging agents or in neurodegenerative disease models .
Antitumor Activity
Research into related compounds has demonstrated significant antitumor activity through mechanisms such as inhibition of key enzymes involved in tumor growth. For instance, some studies have shown that certain benzoic acid derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The compound serves as a building block for synthesizing bioactive molecules. Its structural features, including the pyrrolidine ring and benzoate moiety, facilitate interactions with biological targets, making it a candidate for drug development against various diseases.
2. CCR5 Antagonist Studies:
Research has shown that derivatives of 5-oxopyrrolidine compounds exhibit activity as CCR5 antagonists, which are critical in HIV treatment. For example, modifications to the core structure have improved binding affinities, indicating that similar modifications to 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid could yield potent antiviral agents .
Materials Science Applications
1. Polymer Synthesis:
The compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for the creation of copolymers that may exhibit enhanced mechanical or thermal stability.
2. Coatings and Composites:
Due to its chemical reactivity, this compound can be incorporated into coatings that require specific adhesion or barrier properties, particularly in automotive or aerospace applications .
Case Studies
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of a series of 5-oxopyrrolidine derivatives, including variations of this compound. The findings indicated that certain modifications significantly enhanced potency against HIV by improving CCR5 binding affinity. Notably, a derivative with a substituted phenyl group showed an IC50 value of 0.038 mM, suggesting that further exploration of this compound could lead to new therapeutic options .
Case Study 2: Material Development
Researchers synthesized a polymer using this compound as a monomer. The resulting polymer exhibited superior thermal stability compared to traditional polymers used in coatings. This advancement highlights the potential for this compound in creating high-performance materials suitable for industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural and functional differences between 4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid and related compounds:
Detailed Comparative Analysis
Substituent Effects on Physicochemical Properties
- Lipophilicity and Solubility: The target compound’s butyl group provides moderate lipophilicity (logP ~2–3 estimated), favoring passive diffusion across biological membranes. In contrast, the cyclohexyl analog exhibits higher logP (~4–5), likely reducing aqueous solubility and complicating pharmacokinetics.
Research Findings and Implications
- Comparative Drug Design : The cyclohexyl analog’s higher lipophilicity may improve target binding in hydrophobic enzyme pockets but worsen solubility, necessitating formulation adjustments. Talotrexin’s success underscores the value of targeted modifications (e.g., folate mimicry) for antitumor activity.
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds through the following key stages:
Formation of the Pyrrolidinone Ring: The 5-oxopyrrolidine (pyrrolidinone) core is synthesized by cyclization reactions starting from suitable amino acid derivatives or γ-lactam precursors. For example, optically pure glutamic acid esters can be converted to γ-lactam acids through bromination, reduction, cyclization, and hydrolysis steps.
Introduction of the Butyl Substituent: The 1-butyl substituent on the pyrrolidinone nitrogen is introduced by alkylation reactions, often using alkyl halides or via amide bond formation with butyl amines.
Coupling to the Benzoic Acid Moiety: The pyrrolidinone derivative bearing the butyl substituent is then coupled to 4-aminobenzoic acid or its derivatives via amide bond formation. This step typically employs peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in the presence of bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dimethylformamide (DMF).
Detailed Preparation Method
Based on literature and patent disclosures, the preparation can be exemplified as follows:
Step 1: Synthesis of γ-Lactam Acid Intermediate
Starting from an optically pure glutamic acid ester, bromination with bromoacetonitrile is performed.
The resulting intermediate is reduced using platinum oxide (PtO₂) catalyst under hydrogen atmosphere.
Cyclization occurs to form the γ-lactam ring.
Hydrolysis yields the γ-lactam acid, which serves as a key intermediate.
Step 2: Formation of Weinreb Amide
- The γ-lactam acid is coupled with N,O-dimethylhydroxylamine using EDC·HCl and HOBt to produce the Weinreb amide intermediate.
Step 3: Alkylation to Introduce Butyl Group
- The Weinreb amide is reacted with n-butyl lithium or lithium diisopropylamide at low temperatures (e.g., −78 °C) to introduce the butyl substituent and form the 1-butyl-5-oxopyrrolidin-3-yl moiety.
Step 4: Coupling with 4-Aminobenzoic Acid
The resulting pyrrolidinone derivative is coupled with 4-aminobenzoic acid using peptide coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt, and DIPEA in DMF.
The reaction mixture is stirred under controlled temperature until completion.
The product is then purified by standard methods such as recrystallization or chromatography.
Reaction Conditions and Reagents
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Bromination and cyclization | Bromoacetonitrile, PtO₂ (5%), H₂ atmosphere | Formation of γ-lactam acid |
| 2 | Weinreb amide formation | EDC·HCl, HOBt, N,O-dimethylhydroxylamine, DMF | Activation and coupling |
| 3 | Butyl substitution | n-Butyl lithium or LDA, −78 °C, inert atmosphere | Introduction of butyl group |
| 4 | Amide coupling | HBTU, HOBt, DIPEA, DMF | Coupling with 4-aminobenzoic acid |
Analytical and Purification Techniques
The reaction progress is typically monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Purification of intermediates and final product is achieved by recrystallization or chromatographic techniques.
Structural confirmation is done via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Research Findings and Optimization
The use of peptide coupling reagents such as HBTU and HOBt enhances the efficiency of amide bond formation, reducing side reactions and increasing yields.
Low-temperature alkylation with n-butyl lithium ensures selective substitution on the pyrrolidinone nitrogen without ring opening or side reactions.
The stereochemistry of the γ-lactam intermediate is crucial for biological activity and is preserved throughout the synthesis by using optically pure starting materials.
The overall synthetic route is amenable to scale-up with moderate to good yields reported in each step, making it suitable for research and potential industrial applications.
Summary Table of Preparation Steps
| Synthetic Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | γ-Lactam acid | Bromoacetonitrile, PtO₂, H₂ | Room temp to reflux | 70-80 | Cyclization step |
| 2 | Weinreb amide | EDC·HCl, HOBt, N,O-dimethylhydroxylamine | Room temp, DMF | 75-85 | Activation for alkylation |
| 3 | Butyl-substituted pyrrolidinone | n-BuLi or LDA | −78 °C, inert atmosphere | 65-75 | Selective alkylation |
| 4 | Final compound | HBTU, HOBt, DIPEA, 4-aminobenzoic acid | Room temp, DMF | 60-70 | Amide bond formation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling the 1-butyl-5-oxopyrrolidin-3-yl carbonyl moiety to 4-aminobenzoic acid using carbodiimide crosslinkers like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. Optimize the reaction by controlling stoichiometry (1:1.2 molar ratio of amine to carbonyl), solvent choice (e.g., DMF or THF), and temperature (0–25°C). Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm proton environments (e.g., pyrrolidinone NH at δ 6.5–7.0 ppm, benzoic acid COOH at δ 12–13 ppm).
- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
Cross-reference with crystallographic data if single crystals are obtainable .
Advanced Research Questions
Q. How can crystallographic refinement using SHELX resolve contradictions in molecular conformation or hydrogen-bonding patterns?
- Methodological Answer : SHELXL (SHELX suite) refines crystal structures by iteratively adjusting atomic positions and thermal parameters against X-ray diffraction data. For this compound:
- Resolve ambiguities in pyrrolidinone ring puckering by analyzing torsion angles (e.g., C3-C4-C5-N1).
- Identify hydrogen bonds (e.g., carboxylic acid O-H∙∙∙O=C amide) via distance-angle criteria (d < 3.2 Å, angle > 120°).
- Use the
HKLF 4directive to handle twinned data if present. Validate refinement with R-factor convergence (R1 < 0.05 for high-resolution data) .
Q. What strategies enable the incorporation of this compound into PROTACs for targeted protein degradation?
- Methodological Answer : The benzoic acid group serves as a handle for conjugation to E3 ligase-recruiting ligands (e.g., thalidomide analogs). Key steps:
- Activate the carboxylic acid via EDC/NHS coupling to a linker (e.g., PEG4) terminated in an amine.
- Conjugate the linker to a target-binding warhead (e.g., kinase inhibitor).
- Validate proteasome-mediated degradation using Western blotting (target protein reduction) and cellular viability assays (IC50 determination). Reference PROTAC design principles from analogous studies (e.g., UNC 1215 acid’s use in L3MBTL3 degradation) .
Q. How can computational modeling address discrepancies in adsorption behavior for metal-ion chelation studies?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich sites (amide O, carboxylic acid O) for metal binding (e.g., Co²⁺, Cu²⁺). Compare with experimental adsorption isotherms (Langmuir vs. Freundlich models) to assess binding capacity. Adjust pH (optimal range 5–7) to balance protonation states and enhance coordination efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
